

# 4-Fluoronaphthalene-1-boronic acid molecular structure and formula

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## Compound of Interest

Compound Name: 4-Fluoronaphthalene-1-boronic acid

Cat. No.: B069614

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An In-depth Technical Guide to **4-Fluoronaphthalene-1-boronic acid**

## Introduction

**4-Fluoronaphthalene-1-boronic acid** is an organoboron compound belonging to the family of boronic acids and their derivatives.<sup>[1]</sup> These compounds are characterized by a carbon-boron bond and are widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. For researchers and professionals in drug development, boronic acids are of significant interest due to their unique chemical properties which allow them to act as versatile pharmacophores and enzyme inhibitors.<sup>[2][3]</sup> This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of **4-Fluoronaphthalene-1-boronic acid**.

## Molecular Structure and Chemical Formula

The molecular structure of **4-Fluoronaphthalene-1-boronic acid** consists of a naphthalene ring system substituted with a fluorine atom at the 4-position and a boronic acid group [-B(OH)<sub>2</sub>] at the 1-position.

- Chemical Formula: C<sub>10</sub>H<sub>8</sub>BFO<sub>2</sub><sup>[1][4]</sup>
- IUPAC Name: (4-fluoronaphthalen-1-yl)boronic acid<sup>[5]</sup>

- Synonyms: 4-fluoro-1-naphthylboronic acid, 1-Borono-4-fluoronaphthalene[6][7]
- SMILES: B(C1=CC=C(C2=CC=CC=C12)F)(O)O[5][7]
- InChI Key: IDCGAEJGZLYEAZ-UHFFFAOYSA-N[5][6]

## Physicochemical Properties

The key quantitative data for **4-Fluoronaphthalene-1-boronic acid** are summarized in the table below, providing a reference for experimental design and application.

Property	Value	Reference
Molecular Weight	189.98 g/mol	[1][4][5]
CAS Number	182344-25-8	[1][4][6]
Appearance	White to Orange to Green powder/crystal	[8]
Melting Point	240-242 °C	[5][8][9]
Boiling Point	374.0 ± 44.0 °C (Predicted)	[8][9]
Density	1.30 ± 0.1 g/cm³ (Predicted)	[8]
Purity	≥98%	[1][5]
Storage	Inert atmosphere, room temperature or 2-8°C	[6][8]

## Synthesis of 4-Fluoronaphthalene-1-boronic acid

The synthesis of aryl boronic acids can be achieved through various methods, including the electrophilic trapping of arylmetal intermediates or the coupling of aryl halides with diboronic acid reagents.[10] A detailed experimental protocol for the preparation of **4-Fluoronaphthalene-1-boronic acid** from 1-bromo-4-fluoronaphthalene is outlined below.

## Experimental Protocol

This protocol is based on a lithium-halogen exchange reaction followed by borylation.[9]

**Materials:**

- 1-bromo-4-fluoronaphthalene
- Anhydrous tetrahydrofuran (THF)
- Triisopropyl borate
- n-butyllithium (n-BuLi) solution
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Saturated brine
- Anhydrous sodium sulfate
- Hexane

**Procedure:**

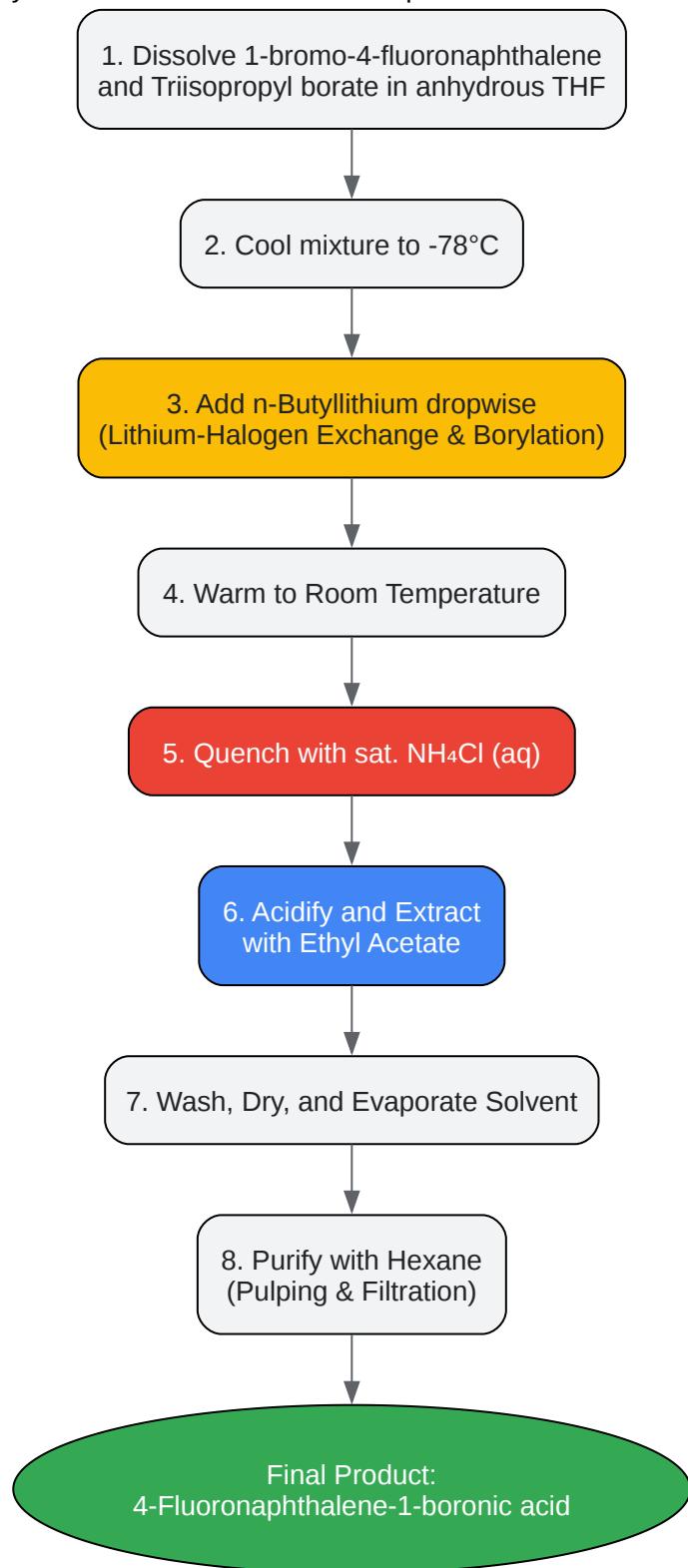
- Dissolve 1-bromo-4-fluoronaphthalene (0.124 mol) in anhydrous tetrahydrofuran (200.0 mL) within a 500 mL three-necked flask.[\[9\]](#)
- Add triisopropyl borate (0.142 mol) to the solution.[\[9\]](#)
- Cool the reaction mixture to -78°C.[\[9\]](#)
- Slowly add a solution of n-butyllithium (0.149 mol) dropwise to the cooled mixture over a period of 30 minutes, maintaining the temperature at -78°C.[\[9\]](#)
- After the addition is complete, allow the reaction mixture to gradually warm to room temperature.[\[9\]](#)
- Quench the reaction by adding a saturated aqueous ammonium chloride solution.[\[9\]](#)
- Adjust the pH of the mixture to be strongly acidic.[\[9\]](#)

- Extract the product with ethyl acetate (3 x 200.0 mL).[9]
- Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[9]
- Remove the solvent by distillation under reduced pressure.[9]
- Purify the resulting residue by pulping with hexane and filtering to yield the final solid product, **4-fluoronaphthalene-1-boronic acid**.[9] A yield of 90.2% has been reported for this procedure.[9]

## Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis protocol.

## Synthesis Workflow of 4-Fluoronaphthalene-1-boronic acid

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## Synthesis Workflow Diagram

## Applications in Research and Drug Development

Boronic acids are a cornerstone of modern medicinal chemistry. Their unique ability to form reversible covalent bonds with diols, such as those found in the active sites of serine proteases or in saccharides, makes them potent and selective enzyme inhibitors.[\[3\]](#)[\[10\]](#)

The first boronic acid-containing drug approved by the FDA was Bortezomib (Velcade) in 2003, a proteasome inhibitor for treating multiple myeloma.[\[2\]](#) Since then, interest in boronic acid-based pharmacophores has grown, leading to other approved drugs like ixazomib and vaborbactam.[\[2\]](#)

While specific applications of **4-Fluoronaphthalene-1-boronic acid** are proprietary to the research entities using it, its structure makes it a valuable building block for creating more complex molecules. The fluoronaphthalene core is a common motif in medicinal chemistry, and the boronic acid handle allows for its precise incorporation into target structures via Suzuki and other cross-coupling reactions. This enables its use in the synthesis of novel compounds for screening as potential therapeutic agents.[\[3\]](#)

## Safety and Handling

**4-Fluoronaphthalene-1-boronic acid** is classified as an irritant.[\[8\]](#) It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[\[6\]](#)[\[8\]](#) Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.[\[8\]](#) It is recommended to handle the material in a well-ventilated area or fume hood and to avoid breathing dust.[\[8\]](#) This chemical is intended for research and manufacturing use only.[\[1\]](#)

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